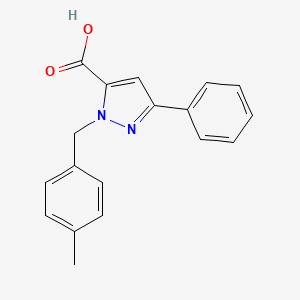
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, also known as 4-fluoro-3-methoxy-1H-pyrazole-5-carboxylic acid, is a synthetic organic compound of pyrazole carboxylic acid. It is a white crystalline solid that is soluble in most organic solvents. 4-fluoro-3-methoxy-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of a variety of pharmaceuticals, including antiepileptic drugs, antihistamines, and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidethoxy-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is known that the compound can act as a modulator of the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This modulation can result in an increase or decrease in the metabolism of certain drugs, which can affect their efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidethoxy-1H-pyrazole-5-carboxylic acid are not fully understood. However, it is known that the compound can modulate the activity of certain enzymes involved in drug metabolism. It is also known that the compound can have a direct effect on the activity of certain proteins involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidethoxy-1H-pyrazole-5-carboxylic acid in laboratory experiments include its availability, low cost, and its ability to modulate the activity of certain enzymes involved in drug metabolism. However, the compound also has some limitations, such as its instability in aqueous solutions and its tendency to form complexes with other compounds.
Zukünftige Richtungen
For research on 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidethoxy-1H-pyrazole-5-carboxylic acid include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and the treatment of various diseases. Additionally, further research could focus on the development of more efficient and cost-effective synthesis methods for the compound. Finally, further research could also focus on the development of novel derivatives of the compound for use in drug design and development.
Synthesemethoden
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidethoxy-1H-pyrazole-5-carboxylic acid can be synthesized in a two-step process from the commercially available starting material, 4-fluorobenzaldehyde. The first step involves the reaction of the aldehyde with hydrazine hydrate in the presence of sodium hydroxide to form 4-fluoro-3-hydrazinomethyl-1H-pyrazole-5-carboxylic acid. The second step involves the reaction of the hydrazine intermediate with sodium methoxide to form 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidethoxy-1H-pyrazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidethoxy-1H-pyrazole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, including antiepileptic drugs, antihistamines, and anti-inflammatory drugs. It has also been used in the synthesis of compounds for use in the treatment of Alzheimer’s disease. In addition, 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acidethoxy-1H-pyrazole-5-carboxylic acid has been used in the synthesis of compounds for use in the treatment of cancer.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIXNPDEWUFYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)